molecular formula C24H39N3O3Si3 B8226674 Drometrizole trisiloxane CAS No. 320341-73-9

Drometrizole trisiloxane

Cat. No.: B8226674
CAS No.: 320341-73-9
M. Wt: 501.8 g/mol
InChI Key: HUVYTMDMDZRHBN-UHFFFAOYSA-N
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Description

Drometrizole trisiloxane is a lipophilic benzotriazole derivative marketed as Mexoryl XL by L’Oréal. It is primarily used in sunscreens to absorb ultraviolet radiation. This compound is a broad-spectrum ultraviolet absorber with two absorption peaks, one at 303 nanometers (ultraviolet B) and one at 344 nanometers (ultraviolet A) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of drometrizole trisiloxane involves the hydrosilylation of a compound containing a 2-hydroxyphenyl benzotriazole structure with a siloxane compound containing a silicon-hydrogen function. This reaction is typically carried out in the presence of a catalyst and a volatile organic solvent .

Industrial Production Methods

Industrial production methods for this compound often involve the use of high-efficiency liquid chromatography to ensure the purity and stability of the compound. The process may also include forced degradation studies to identify and characterize degradation products under various stress conditions such as acidic, basic, photolytic, oxidative, and thermal conditions .

Chemical Reactions Analysis

Types of Reactions

Drometrizole trisiloxane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: Typically involves the use of hydrogen peroxide or other oxidizing agents.

    Reduction: Can be achieved using reducing agents such as sodium borohydride.

    Substitution: Often involves halogenation or alkylation reactions using appropriate halogen or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated or halogenated compounds .

Scientific Research Applications

Drometrizole trisiloxane is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying the photostability of ultraviolet absorbers. In biology and medicine, it is employed in the development of sunscreens and other skincare products to protect against ultraviolet radiation. Industrial applications include its use in the formulation of various cosmetic products .

Mechanism of Action

Drometrizole trisiloxane acts by absorbing ultraviolet radiation and converting it into less harmful energy forms, such as heat. This process involves the excitation of electrons within the benzotriazole structure, which then dissipate the absorbed energy through non-radiative pathways. The compound’s molecular targets include the ultraviolet radiation itself, and the pathways involved are primarily photophysical in nature .

Comparison with Similar Compounds

Similar Compounds

    Ecamsule: Another benzotriazole derivative used in sunscreens.

    Bemotrizinol: A broad-spectrum ultraviolet absorber.

    Bisoctrizole: A hybrid ultraviolet absorber that combines organic and inorganic properties.

Uniqueness

Drometrizole trisiloxane is unique due to its combination of benzotriazole and siloxane structures, which provide enhanced photostability and lipophilicity. This makes it particularly effective in long-lasting sunscreen formulations .

Properties

IUPAC Name

2-(benzotriazol-2-yl)-4-methyl-6-[2-methyl-3-[methyl-bis(trimethylsilyloxy)silyl]propyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H39N3O3Si3/c1-18-14-20(15-19(2)17-33(9,29-31(3,4)5)30-32(6,7)8)24(28)23(16-18)27-25-21-12-10-11-13-22(21)26-27/h10-14,16,19,28H,15,17H2,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUVYTMDMDZRHBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)N2N=C3C=CC=CC3=N2)O)CC(C)C[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H39N3O3Si3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40431753
Record name Drometrizole trisiloxane
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Molecular Weight

501.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Ultraviolet radiation is the invisible energy component to sunlight and consists of three wavelength ranges: (a) UVA is long-range UV radiation between 320-400nm. Although not as energetic as UVB, UVA can penetrate deep into the dermis. UVA can cause immediate tanning, premature skin aging, and can also play a role in the formation of some skin cancers. Approximately 95% of UVA from the sun passes through Earth's ozone layer. (b) UVB is short-wavelength UV radiation between 280-320nm. It is capable of penetrating the outer protective layer of the skin and is responsible for delayed tanning, sunburns, and most skin cancers. A large amount of UVB is absorbed by the ozone layer, however, as only 5% reaches the Earth's surface. (c) UVC is comprised of wavelengths between 100-280nm and is very energetic. It is very dangerous to all forms of life, even when the exposure is short. However, UVC radiation is generally filtered out by the ozone layer and never reaches the Earth. Ultimately, the shorter the wavelength, the more harmful the UV radiation - although shorter wavelength UV radiation is less able to penetrate the skin. Subsequently, drometrizole trisiloxane is a broad spectrum lipophilic benzotriazole derivative chemical sunscreen that is capable of absorbing UVA and UVB radiation. It is also photostable, meaning that it will not degrade in the presence of sunlight, unlike other UV filters like the widely used UVA absorber avobenzone. When combined with the UV blocker ecamsule, it has been shown that the two UV blockers elicit a synergistic effect involving an enhanced protective action for the skin against UVA and UVB radiation. Additionally, drometrizole trisiloxane is usually combined with other active sunscreen agents like titanium dioxide, avobenzone, and others to ensure the combined product covers or protects against as broad a spectrum of UV radiation as possible, considering drometrizole trisiloxane does not absorb against the entire range of UV radiation. And finally, at the molecular level, it is believed that the general structure of various UV blockers like drometrizole trisiloxane as aromatic molecules conjugated with carbonyl groups is capable of absorbing high energy ultraviolet rays and then consequently releasing that energy as less harmful, lower energy rays.
Record name Drometrizole trisiloxane
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CAS No.

155633-54-8
Record name Drometrizole trisiloxane
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Record name Drometrizole trisiloxane
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Record name Drometrizole trisiloxane
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Record name Phenol, 2-(2H-benzotriazol-2-yl)-4-methyl-6-[2-methyl-3-[1,3,3,3-tetramethyl-1-[(trimethylsilyl)oxy]-1-disiloxanyl]propyl]
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Record name 2-(2H-BENZOTRIAZOL-2-YL)-4-METHYL-6-[2-METHYL-3-[1,3,3,3-TETRAMETHYL-1-[(TRIMETHYLSILYL)OXY]DISILOXANYL]PROPYL]PHENOL
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Record name DROMETRIZOLE TRISILOXANE
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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